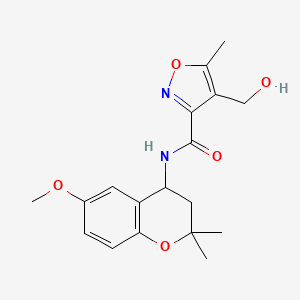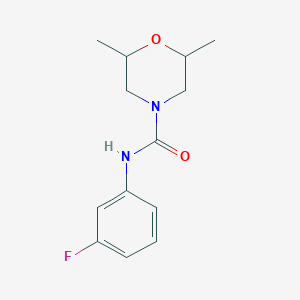
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinecarboxamides and has been found to exhibit significant biological activity in various studies.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A involves the inhibition of the NF-κB pathway. The compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. This compound A also inhibits the activity of MAPKs, which are involved in the regulation of inflammatory responses. The compound modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation.
Biochemical and Physiological Effects:
This compound A has been found to exhibit significant biochemical and physiological effects in various studies. The compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. This compound A also modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation. The compound has been found to be well-tolerated and safe in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and yield. It exhibits potent anti-inflammatory and analgesic activity, making it a valuable tool for the study of inflammatory and pain-related diseases. However, the compound has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A. The compound has potential therapeutic applications in various inflammatory and pain-related diseases, and further studies are needed to validate its efficacy in vivo. The optimization of the synthesis method and the development of more stable analogs of this compound A could improve its effectiveness in vivo. The study of the pharmacokinetics and pharmacodynamics of this compound A could provide valuable insights into its mechanism of action and potential therapeutic applications. The investigation of the interaction between this compound A and other drugs could lead to the development of novel combination therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A involves the reaction between 3-fluoroaniline and 2,6-dimethylmorpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound in high purity and yield. The synthesis method has been optimized and validated in various studies, and it is considered a reliable method for the preparation of this compound A.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. The compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. This compound A has also been found to exhibit significant analgesic activity in various animal models of pain. The compound modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-4-11(14)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPBQLZKKKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

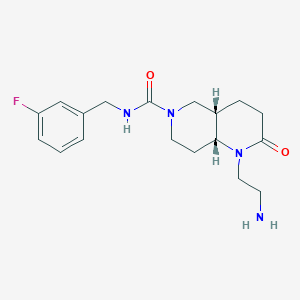
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
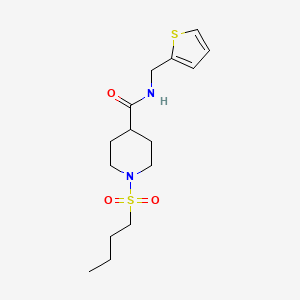
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
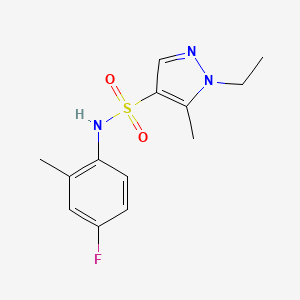
![isobutyl 2-chloro-5-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5340406.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)

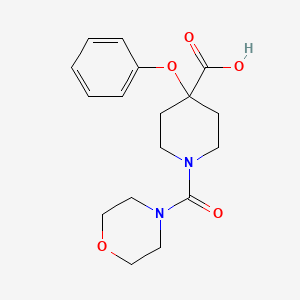
![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)
